molecular formula C14H12N4O2S2 B2751355 5-(((6-ethylbenzo[d]thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione CAS No. 1021262-81-6

5-(((6-ethylbenzo[d]thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B2751355
CAS No.: 1021262-81-6
M. Wt: 332.4
InChI Key: KURNVJWCCSVZGI-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups including a thiazole ring, an amine group, a methylene group, and a dione group. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions and may have interesting biological activities .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, compounds with similar structures are often synthesized through multi-step reactions involving the formation of the thiazole ring, followed by the introduction of the amine and dione groups .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The exact structure would need to be determined through techniques such as NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The amine group could act as a nucleophile in reactions, while the dione group could participate in condensation reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present. For example, the presence of the amine and dione groups could impact the compound’s solubility and reactivity .

Scientific Research Applications

Synthesis of Novel Compounds

Research has been focused on synthesizing novel compounds derived from various chemical reactions involving thiazolo and pyrimidine derivatives. These compounds have been studied for their potential biological activities. For example, compounds with thiazolopyrimidine structures have been synthesized and evaluated for their cyclooxygenase inhibition, analgesic, and anti-inflammatory properties (Abu‐Hashem et al., 2020). Additionally, research into the assembly of structurally diverse small and simple aminomethylene derivatives of thiazolidinedione, incorporating various heterocyclic models, aimed to enrich the collection with various biological activities, highlighting antibacterial and antifungal properties without high cytotoxic activity (Mohanty et al., 2015).

Antimicrobial and Anticancer Activities

The synthesized thiazolopyrimidine derivatives have shown significant biological activities. Some compounds displayed excellent growth inhibition against bacteria and fungi, showcasing their potential as antimicrobial agents. The exploration of novel benzo[4,5]thiazolo[1,2-a]pyrimidine-3-carboxylate derivatives as potential anticancer compounds revealed that certain derivatives exhibited promising cytotoxicity against human breast adenocarcinoma cell lines (Nagarapu et al., 2013).

Properties

IUPAC Name

5-[(E)-(6-ethyl-1,3-benzothiazol-2-yl)iminomethyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2S2/c1-2-7-3-4-9-10(5-7)22-14(16-9)15-6-8-11(19)17-13(21)18-12(8)20/h3-6H,2H2,1H3,(H3,17,18,19,20,21)/b15-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQXCXKQKJMTVTC-GIDUJCDVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)N=CC3=C(NC(=S)NC3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC2=C(C=C1)N=C(S2)/N=C/C3=C(NC(=S)NC3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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